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aluminum;N,N-dimethylethanamine - 124330-23-0

aluminum;N,N-dimethylethanamine

Catalog Number: EVT-341944
CAS Number: 124330-23-0
Molecular Formula: C4H11AlN
Molecular Weight: 100.12 g/mol
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Product Introduction

Description

Aluminum films are critical in various technological applications, particularly in electronics, due to their excellent electrical conductivity and resistance to corrosion. The chemical vapor deposition (CVD) of aluminum using precursors such as dimethylethylamine alane (DMEAA) is a process of significant interest. This method allows for the controlled deposition of aluminum onto various substrates, which is essential for the fabrication of microelectronic devices. The studies under review explore the deposition mechanisms, the influence of temperature and substrate on growth behaviors, and the potential for a two-step writing process in the CVD of aluminum from DMEAA123.

Applications in Various Fields

The application of aluminum films deposited via CVD from DMEAA is vast, particularly in the microelectronics industry. The ability to deposit aluminum on different substrates with controlled incubation times and growth rates is crucial for the fabrication of integrated circuits and other electronic components. For instance, on Si and SiO2 substrates, the incubation time and nucleation activation energies vary with temperature, affecting the growth rate of the aluminum films. On TiN substrates, however, no incubation time is observed, and the growth rate reaches a maximum of 600 nm/min. The growth activation energies on these substrates are also influenced by their conductivity. Additionally, the texture of the aluminum film can be modified by the orientation of the TiN substrate and the thickness of the aluminum, which is important for optimizing the film's electrical properties. The application of a bias to the Si substrate during deposition can improve the degree of Al(111) texture, leading to denser films with lower resistivity3.

Trimethylamine Alane Complex

Relevance: Trimethylamine alane complex and Alane-dimethylethylamine complex are structurally related as they are both adducts of alane with tertiary amines. These compounds share a similar structural motif with the alane molecule coordinating to the nitrogen atom of the amine. They belong to the same chemical class of amine alane complexes and are often studied for their potential in hydrogen storage applications. []

Triethylamine Alane Complex

Relevance: The structural similarity between Triethylamine alane complex and Alane-dimethylethylamine complex arises from the coordination of alane to a tertiary amine molecule. Both compounds are classified as amine alane complexes, highlighting their close relationship within this chemical category. The research indicates that Triethylamine alane complex can be synthesized using Alane-dimethylethylamine complex through a process involving direct hydrogenation and subsequent transamination. []

1-Methylpyrrolidine Alane Complex

Relevance: The structural similarity between 1-Methylpyrrolidine alane complex and Alane-dimethylethylamine complex is evident in their roles as precursors for generating aluminum-containing materials. Both compounds belong to the class of amine alanes and are employed in the synthesis of aluminum nanoparticles, underscoring their close structural and chemical relationship. []

N-Ethylpyrrolidine Alane Complex

Relevance: N-Ethylpyrrolidine alane complex, similar to Alane-dimethylethylamine complex, represents a type of alane adduct. The structural similarity between these compounds lies in the presence of an alane molecule coordinated to an amine. The research highlights their potential use in energy applications, specifically hydrogen storage, making them structurally related in the context of this research area. []

Alane-tetrahydrofuran (THF) complex

Relevance: Although alane-tetrahydrofuran (THF) complex coordinates with alane through an oxygen atom, its relevance stems from its nature as an alane adduct, similar to Alane-dimethylethylamine complex. This structural feature of alane coordination makes it relevant for comparison, particularly in studies assessing the stability of alane complexes for hydrogen storage. []

Ammonia Alane

Relevance: The relevance of ammonia alane lies in its use as a comparative compound to assess the catalytic capabilities of alane in hydrogen release reactions. While not directly structurally related to Alane-dimethylethylamine complex, its inclusion in studies examining the catalytic activity of alane provides insights into the broader reactivity and applications of alane-containing compounds. []

Alane–bis(dimethylethylamine)

Relevance: Alane–bis(dimethylethylamine) shares a structural resemblance with Alane-dimethylethylamine complex as both are adducts of alane. This structural similarity highlights their potential as alternative aluminum sources in various applications. The presence of two dimethylethylamine ligands in alane–bis(dimethylethylamine) distinguishes it from the Alane-dimethylethylamine complex, which has only one. []

Source and Classification

This compound falls under the category of organometallic compounds, specifically involving aluminum and amines. It is classified as a reducing agent due to its ability to facilitate various chemical reactions, particularly in organic synthesis and materials chemistry . The compound is listed with the CAS number 124330-23-0 and is utilized in both academic research and industrial applications.

Synthesis Analysis

The synthesis of aluminum; N,N-dimethylethanamine typically involves the direct reaction between aluminum and N,N-dimethylethanamine in the presence of hydrogen. This reaction is conducted under controlled conditions to optimize yield and purity.

Synthetic Route

  1. Reactants: The primary reactants are aluminum, dimethylethanamine, and hydrogen gas.
  2. Conditions: The reaction occurs at moderate pressures (typically around 1 to 15 bar) and temperatures ranging from 180 °C to 240 °C .
  3. Catalysts: Catalysts such as copper, copper oxide, or chromium oxide may be employed to enhance reaction efficiency.
  4. Process: The process generally involves mixing the gaseous reactants in a reactor where temperature and pressure are carefully monitored to ensure optimal reaction conditions .
Molecular Structure Analysis

The molecular structure of aluminum; N,N-dimethylethanamine can be represented as follows:

  • Molecular Formula: C4H11NAlH3C_4H_{11}N\cdot AlH_3
  • Structure: The compound consists of an aluminum center coordinated with three hydride ligands and one dimethylethanamine ligand. The presence of the nitrogen atom from the dimethylethanamine contributes to its reactivity as a Lewis base.

Structural Characteristics

  • Geometry: The aluminum atom exhibits a tetrahedral coordination due to its bonding with three hydride ligands and one nitrogen-containing ligand.
  • Bonding: The Al-N bond plays a crucial role in defining the reactivity of this compound, particularly in reduction reactions .
Chemical Reactions Analysis

Aluminum; N,N-dimethylethanamine participates in several types of chemical reactions:

  1. Reduction Reactions: It acts as a selective reducing agent, particularly effective in reducing brominated γ-lactams to synthesize biologically active compounds such as dihydroflustramine C and flustramine E alkaloids .
  2. Hydroalumination: This complex can react with nitriles and isonitriles under specific conditions to yield hydroaluminated products.
  3. Ligand-Exchange Reactions: The complex may undergo ligand-exchange reactions, forming various aluminum-containing compounds .

Reaction Conditions

These reactions typically require controlled environments to manage factors such as moisture and oxygen, which can adversely affect the stability of the complex.

Mechanism of Action

Target Interaction

The primary action of aluminum; N,N-dimethylethanamine involves its interaction with brominated γ-lactams through reduction reactions.

Mode of Action

The mechanism primarily revolves around the transfer of hydride ions from the aluminum center to the electrophilic carbon atoms in the target molecules, facilitating their conversion into less oxidized forms.

Biochemical Pathways

The biochemical pathways affected by this compound include those involved in synthesizing various alkaloids. Its rapid reactivity with moisture makes it essential to handle under inert atmospheres to prevent degradation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Density: Approximately 0.837 g/mL at 25 °C
  • Flash Point: -20 °C
  • Reactivity: Highly reactive with moisture and oxygen; may be pyrophoric .

Chemical Properties

  • Solubility: Soluble in organic solvents but reacts vigorously with water.
  • Stability: Requires careful handling due to its reactivity profile; should be stored under inert conditions.
Applications

Aluminum; N,N-dimethylethanamine has diverse applications across various fields:

  1. Chemical Synthesis: Utilized as a reducing agent in organic synthesis for producing complex organic molecules.
  2. Nanotechnology: Serves as a precursor for synthesizing aluminum nanoparticles, which have applications in electronics and materials science.
  3. Hydrogen Storage: Its ability to release hydrogen makes it valuable for energy storage solutions .
  4. Pharmaceuticals: Involved in synthesizing pharmaceutical intermediates due to its reducing properties.

This compound's unique properties make it an essential component in advanced chemical processes, contributing significantly to research and industrial applications across multiple disciplines.

Introduction to Aluminum-N,N-Dimethylethanamine Complexes

Chemical Identity and Structural Features of Aluminum-N,N-Dimethylethanamine (DMEAA)

Aluminum-N,N-dimethylethanamine, systematically named aluminum;N,N-dimethylethanamine and alternatively termed dimethylethylamine alane (DMEAA), possesses the molecular formula C₄H₁₁AlN (CID 11115999) [1]. This compound exists as a coordination complex wherein an alane molecule (AlH₃) forms a dative bond with the nitrogen atom of N,N-dimethylethylamine (DMEA), acting as a Lewis base. The resulting adduct stabilizes the otherwise highly reactive AlH₃ moiety, enabling its handling and application in controlled industrial processes.

Structurally, DMEAA features a central aluminum atom octahedrally coordinated to three hydrogen atoms and one nitrogen atom from the DMEA ligand. Crucially, the aluminum atom lacks direct bonding to carbon atoms, distinguishing it from alkylaluminum compounds prone to carbon contamination during decomposition [4]. This characteristic is paramount for depositing high-purity aluminum films. Spectroscopic analyses, including X-ray photoelectron spectroscopy (XPS), confirm the absence of Al-C bonds, revealing instead Al-N bonding at approximately 74.5 eV and Al-H bonding near 66.8 eV [4]. The DMEA ligand exhibits a trigonal pyramidal geometry around nitrogen, with methyl and ethyl groups contributing to steric effects that influence precursor volatility and decomposition kinetics.

Table 1: Key Bonding Characteristics in DMEAA

Bond TypeSpectral SignatureBond Length (Å)Functional Role
Al-NXPS: 74.5 eV (Al 2p)~1.98Stabilizes AlH₃; governs adduct dissociation kinetics
Al-HFTIR: 1780 cm⁻¹, 1860 cm⁻¹~1.60Source of aluminum and hydride species during decomposition
N-C (methyl)NMR: 2.15 ppm (s, 6H)~1.45Influences ligand bulkiness and vapor pressure
N-C (ethyl)NMR: 2.45 ppm (q, 2H), 1.05 ppm (t, 3H)~1.50Modifies thermal stability relative to trimethylamine analogs

Thermal analysis indicates DMEAA decomposes above 150°C via a multi-step mechanism. Initial dissociation liberates DMEA (C₄H₁₁N, CID 11723), a volatile liquid (boiling point: 36.5°C) [3] [6], leaving behind AlH₃. Subsequent AlH₃ decomposition yields aluminum metal and hydrogen gas—a process harnessed in vapor deposition technologies [4]. The molecular weight (86.13 g/mol), moderate vapor pressure (~1.5 Torr at 25°C), and liquid state at room temperature facilitate its delivery into deposition chambers without complex sublimation apparatus [4] [5].

Historical Development of Amine-Stabilized Aluminum Hydrides in Materials Science

The development of amine-stabilized aluminum hydrides parallels key 20th-century advancements in metallurgy and materials engineering. Initial efforts focused on bulk aluminum production via electrolysis, limiting control over microstructure. The discovery of duralumin (Al-Cu alloys) in 1906 demonstrated aluminum’s potential in structural applications but highlighted processing limitations [7]. A transformative shift occurred with vapor-phase deposition techniques emerging mid-century, demanding precursors combining volatility, clean decomposition, and storage stability.

Early aluminum precursors like trialkylaluminums (e.g., triisobutylaluminum) suffered from high carbon incorporation and oxygen sensitivity. Research in the 1960–1980s explored amine-alane adducts as alternatives, culminating in DMEAA’s recognition. Its synthesis leverages the equilibrium:$$\ce{AlH3 + (CH3)2NC2H5 <=> (CH3)2NC2H5·AlH3}$$This stabilization mechanism enabled safe storage while preserving the Al-H bonds essential for low-residue decomposition. By 1984, researchers demonstrated aluminum thin-film deposition using trialkylamine alanes, though poor conformality and high impurities persisted [2].

DMEAA emerged as a superior candidate in the 1990s. Compared to trimethylamine alane (TMAA), DMEAA’s ethyl substituent reduces adduct stability, lowering its dissociation temperature to below 200°C—compatible with semiconductor thermal budgets. Published studies in 1994 confirmed its efficacy in depositing carbon-free aluminum films via chemical vapor deposition (CVD), stimulating industrial adoption for semiconductor metallization [2] [5]. Concurrently, materials science shifted toward nanostructured functional materials, positioning DMEAA as a precursor for tailored hydride phases. Recent breakthroughs (2020s) exploit its ALD compatibility to engineer metastable α-AlH₃ thin films with 10.1 wt% hydrogen capacity, overcoming prior challenges in direct hydride synthesis [4].

Role of DMEAA in Modern Vapor-Phase Deposition Technologies

DMEAA serves as a cornerstone precursor in two principal vapor-phase techniques: chemical vapor deposition (CVD) and atomic layer deposition (ALD). Its adoption stems from unique decomposition pathways enabling high-purity aluminum or aluminum hydride formation under kinetically controlled conditions.

Chemical Vapor Deposition Mechanisms

In thermal CVD, DMEAA decomposition follows competing gas-phase and surface-mediated routes. Below 170°C, surface reactions dominate: adsorbed DMEAA dissociates into DMEA (desorbed) and surface-bound AlHₓ species. Further dehydrogenation yields metallic aluminum [5]:$$\ce{(CH3)2NC2H5·AlH3(g) ->[Surface] Al(s) + (CH3)2NC2H5(g) + 3/2 H2(g)}$$Above 170°C, homogeneous gas-phase dissociation generates AlH₃ monomers, which oligomerize forming particulate contaminants unless suppressed by high flow velocities [5]. Multiscale modeling confirms the deposition rate peaks near 200°C (0.35 μm/min at 1 Torr), decreasing at higher temperatures due to powder formation. Reactor designs thus optimize temperature uniformity and residence time to maximize film purity. DMEAA-based CVD deposits highly conformal aluminum layers for semiconductor interconnects, electromigration barriers, and corrosion-resistant coatings, leveraging its inherent carbon-free decomposition [5].

Atomic Layer Deposition of Aluminum Hydride

ALD utilizes DMEAA’s surface reactivity to grow aluminum hydride (AlH₃) films—a capability unattainable with conventional precursors. Operated cyclically at 150°C, the process begins with DMEAA chemisorption onto a conductive substrate (e.g., titanium). Subsequent purging removes physisorbed species, leaving a saturated monolayer. Unlike CVD, no co-reactor is needed; ligand exchange spontaneously releases DMEA during each exposure, depositing AlH₃ [4]:$$\ce{Substrate-H^* + (CH3)2NC2H5·AlH3(g) -> Substrate-AlH2^* + (CH3)2NC2H5(g) + H2(g)}$$Table 2: DMEAA-Based ALD Process Parameters for AlH₃ Growth

ParameterOptimal RangeImpact on Film Properties
Temperature140–160°C<140°C: Incomplete ligand removal; >160°C: Thermal decomposition to Al
DMEAA Exposure0.5–1.5 sEnsures surface saturation without gas-phase nucleation
Cycle Number300–500Controls film thickness (~0.8 Å/cycle)
UnderlayerTitanium (1.5 nm)Catalyzes ligand dissociation; enhances film continuity

This self-limiting mechanism yields β-phase AlH₃ films with roughness >100 nm RMS—beneficial for hydrogen storage by increasing surface area. XPS and EDX analyses verify stoichiometric AlH₃ (Al:H = 1:2.9±0.2) devoid of carbon or oxygen contaminants [4]. The films exhibit desirable hydrogen desorption below 150°C, fulfilling critical kinetics requirements for practical hydrogen storage systems.

DMEAA’s versatility across CVD and ALD platforms underscores its pivotal role in advanced materials fabrication. Ongoing research focuses on modulating decomposition pathways via plasma assistance or catalytic surfaces to further enhance process efficiency and material performance [4] [5].

Properties

CAS Number

124330-23-0

Product Name

aluminum;N,N-dimethylethanamine

Molecular Formula

C4H11AlN

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C4H11N.Al/c1-4-5(2)3;/h4H2,1-3H3;

InChI Key

JFULSLYTSZPADJ-UHFFFAOYSA-N

SMILES

CCN(C)C.[Al]

Canonical SMILES

CCN(C)C.[Al]

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